![molecular formula C14H11NO4S2 B5661158 2-(2-furyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B5661158.png)
2-(2-furyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole
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Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives, including 2-(2-furyl)-5-(methylthio)-4-(phenylsulfonyl)-1,3-oxazole, involves the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, leading to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. This process allows for the one-pot synthesis of the compound with good yields, demonstrating the efficiency and versatility of this synthetic approach (Herrera et al., 2006). Additionally, deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a route for the synthesis of 2,5-disubstituted-1,3-oxazoles, further highlighting the adaptability of oxazole chemistry in synthesizing complex derivatives (Williams & Fu, 2010).
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S2/c1-20-14-13(15-12(19-14)11-8-5-9-18-11)21(16,17)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQJVTWLINUNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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